molecular formula C14H13FN2O2 B2390790 N-(5-amino-2-methoxyphenyl)-3-fluorobenzamide CAS No. 926250-50-2

N-(5-amino-2-methoxyphenyl)-3-fluorobenzamide

Cat. No.: B2390790
CAS No.: 926250-50-2
M. Wt: 260.268
InChI Key: ZQCYCWDMHIIHJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-amino-2-methoxyphenyl)-3-fluorobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an amino group at the 5th position and a methoxy group at the 2nd position on the phenyl ring, along with a fluorine atom attached to the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-amino-2-methoxyphenyl)-3-fluorobenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-amino-2-methoxyaniline and 3-fluorobenzoyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 5-amino-2-methoxyaniline is dissolved in a suitable solvent like dichloromethane, and 3-fluorobenzoyl chloride is added dropwise under stirring. The reaction mixture is then stirred at room temperature for several hours.

    Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-amino-2-methoxyphenyl)-3-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-amino-2-methoxyphenyl)-3-fluorobenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.

    Biology: The compound is used in biochemical assays to study enzyme interactions and inhibition.

    Material Science: It is explored for its properties in the development of novel materials with specific electronic or optical characteristics.

    Industry: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of N-(5-amino-2-methoxyphenyl)-3-fluorobenzamide involves its interaction with specific molecular targets. The amino and methoxy groups play a crucial role in binding to active sites of enzymes or receptors, thereby modulating their activity. The fluorine atom enhances the compound’s stability and bioavailability. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-amino-2-methoxyphenyl)-2-pyrrolidin-1-ylacetamide
  • N-(5-amino-2-methoxyphenyl)propanamide
  • N-(5-amino-2-methoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide

Uniqueness

N-(5-amino-2-methoxyphenyl)-3-fluorobenzamide is unique due to the presence of the fluorine atom, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound in drug design and material science compared to its analogs.

Properties

IUPAC Name

N-(5-amino-2-methoxyphenyl)-3-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O2/c1-19-13-6-5-11(16)8-12(13)17-14(18)9-3-2-4-10(15)7-9/h2-8H,16H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQCYCWDMHIIHJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)NC(=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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